4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate
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Overview
Description
4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyano-2-ethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the chromene ring to a dihydrochromene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-cyano-2-ethoxyphenyl 2H-chromene-3-carboxylic acid.
Reduction: Formation of 4-amino-2-ethoxyphenyl 2H-chromene-3-carboxylate.
Substitution: Formation of various substituted chromenes depending on the reagents used.
Scientific Research Applications
4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure and exhibit similar chemical properties.
4-Cyano-2-ethoxyphenyl derivatives: Compounds with similar substituents on the aromatic ring.
Uniqueness
4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate is unique due to the combination of the cyano group, ethoxy group, and chromene ring. This combination imparts specific chemical reactivity and biological activity that may not be present in other similar compounds .
Properties
Molecular Formula |
C19H15NO4 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
(4-cyano-2-ethoxyphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H15NO4/c1-2-22-18-9-13(11-20)7-8-17(18)24-19(21)15-10-14-5-3-4-6-16(14)23-12-15/h3-10H,2,12H2,1H3 |
InChI Key |
PDMCUCOSKOTBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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